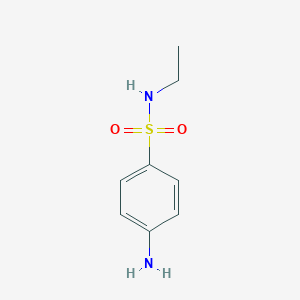

4-Amino-N-ethylbenzenesulfonamide

Beschreibung

Historical Context of Sulfonamides in Chemical and Medicinal Sciences

The journey of sulfonamides began in the early 20th century within the German dye industry. In 1932, at Bayer AG, a component of the IG Farben chemical trust, the first sulfonamide, Prontosil, was synthesized. wikipedia.org Scientists at Bayer were investigating coal-tar dyes for their potential to selectively bind to and target harmful organisms within the body. wikipedia.org The groundbreaking discovery of Prontosil's antibacterial properties was made by Gerhard Domagk, who observed its effectiveness against streptococcal infections. openaccesspub.org This discovery was so significant that it earned Domagk the Nobel Prize in Medicine in 1939. openaccesspub.org

A pivotal moment in understanding sulfonamides came in 1936 when Ernest Fourneau and his colleagues at the Pasteur Institute in Paris discovered that Prontosil, a red azo dye, was a prodrug. openaccesspub.org They demonstrated that in the body, Prontosil is metabolized into the colorless and active antibacterial agent, sulfanilamide. openaccesspub.org This revelation shifted the focus to developing numerous derivatives of sulfanilamide, leading to the creation of more effective and less toxic sulfonamide drugs. openaccesspub.orgbritannica.com

These "sulfa drugs" were the first broadly effective systemic antibacterials and marked the beginning of the antibiotic revolution. wikipedia.org Before the widespread availability of penicillin, sulfonamides played a crucial role during World War II, saving countless lives by preventing wound infections. wikipedia.org Their introduction led to significant reductions in mortality rates from various infectious diseases, including pneumonia and scarlet fever. wikipedia.org Beyond their antibacterial applications, further research into sulfonamide derivatives led to the development of other important classes of drugs, including diuretics, and treatments for diabetes. openaccesspub.orgbritannica.com

Significance of the Benzenesulfonamide (B165840) Scaffold in Organic Synthesis and Drug Design

The benzenesulfonamide structure, which consists of a sulfonamide group directly attached to a benzene (B151609) ring, is a fundamental scaffold in both organic synthesis and medicinal chemistry. researchgate.netdrugbank.com These compounds are typically crystalline solids or oily liquids with defined melting points and are generally poorly soluble in water. chemicalbook.com In synthetic chemistry, they are valuable for the characterization of sulfonic acids and amines. chemicalbook.com

The true significance of the benzenesulfonamide scaffold lies in its remarkable versatility as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Many derivatives are used as pharmaceuticals that target a wide array of enzymes. drugbank.com This is due to the sulfonamide moiety's ability to bind to the active sites of various enzymes. drugbank.comrsc.org

Key applications in drug design include:

Enzyme Inhibition: Benzenesulfonamide derivatives are potent inhibitors of several enzymes, including carbonic anhydrases, which are involved in various physiological processes. drugbank.comrsc.org This has led to their investigation and use as diuretics and for treating conditions like glaucoma. britannica.com More recently, selective inhibition of specific carbonic anhydrase isoforms, such as CA IX, which is overexpressed in many solid tumors, has made this scaffold a promising target for the development of novel anticancer agents. rsc.org

Antimicrobial Agents: The foundational use of the benzenesulfonamide scaffold is in antibacterial drugs. rsc.org These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.org This inhibition halts bacterial growth and multiplication. wikipedia.org

Diverse Therapeutic Areas: The structural framework of benzenesulfonamide has been adapted to create drugs for a wide range of diseases. This includes anticonvulsants, agents for managing type 2 diabetes, and treatments for HIV. openaccesspub.orgdrugbank.comnih.govnih.gov The ability to modify the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects. nih.gov

The benzenesulfonamide scaffold is also utilized in the synthesis of non-pharmaceutical chemicals, such as dyes and photochemicals. chemicalbook.com

Overview of 4-Amino-N-ethylbenzenesulfonamide within the Sulfonamide Class

This compound is an organic compound that belongs to the sulfonamide class, characterized by a benzenesulfonamide core with an amino group at the 4-position and an ethyl group attached to the sulfonamide nitrogen. nih.gov Its chemical structure makes it a derivative of the original antibacterial agent, sulfanilamide.

This compound is recognized for its potential role in medicinal chemistry as a therapeutic agent. smolecule.com It has been investigated for its biological activities, particularly as an enzyme inhibitor. smolecule.com For instance, studies have explored its potential to inhibit carbonic anhydrases, similar to many other benzenesulfonamide derivatives. smolecule.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₁₂N₂O₂S nih.gov |

| Molecular Weight | 200.26 g/mol nih.gov |

| CAS Number | 1709-53-1 nih.gov |

| Canonical SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)N nih.gov |

| InChI Key | FDZPXCJOUIWRII-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZPXCJOUIWRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343968 | |

| Record name | 4-Amino-N-ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-53-1 | |

| Record name | 4-Amino-N-ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-ethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Amino N Ethylbenzenesulfonamide

Established Synthetic Routes for 4-Amino-N-ethylbenzenesulfonamide

The primary synthesis of this compound is typically achieved through a multi-step pathway that is analogous to the classic synthesis of sulfanilamide, the parent compound of sulfa drugs. chegg.comslideshare.net This approach ensures correct regiochemistry and functional group tolerance.

Multi-step Reaction Sequences for Primary Synthesis

The most common synthetic route involves a three-step sequence starting from a protected aniline (B41778) derivative. utdallas.edu This method is designed to control the reactivity of the starting materials and direct the substitution to the desired position on the benzene (B151609) ring.

The general sequence is as follows:

Protection: The amino group of an aniline precursor is protected, typically as an amide, to prevent side reactions and to control the directing effect during the subsequent electrophilic aromatic substitution. utdallas.edu

Chlorosulfonation: A sulfonyl chloride group is introduced onto the aromatic ring. jocpr.com

Amidation: The resulting sulfonyl chloride is reacted with ethylamine (B1201723) to form the N-ethylsulfonamide.

Deprotection: The protecting group on the amino function is removed to yield the final product, this compound. chegg.com

A highly illustrative, analogous process is the synthesis of the isomeric compound, 4-(2-aminoethyl)benzenesulfonamide (B156865), which begins with β-phenethylamine and proceeds through acetylation, chlorosulfonation, amination, and hydrolysis steps. google.com

Utilization of Precursors and Intermediates (e.g., 4-aminobenzenesulfonamide, β-phenethylamine, N-acetanilide)

The selection of appropriate starting materials and the management of key intermediates are crucial for a successful synthesis.

N-acetanilide: This is a frequently used starting material for the synthesis of p-aminobenzenesulfonamides. slideshare.netutdallas.edu The acetyl group serves as an effective protecting group for the amine functionality. This protection prevents the amine from reacting with the chlorosulfonic acid and deactivating the ring. Furthermore, the steric bulk of the acetamido group favors the introduction of the sulfonyl chloride group at the para position, which is sterically less hindered. utdallas.edu

β-phenethylamine: While not a direct precursor to this compound, it is the starting material for its structural isomer, 4-(2-aminoethyl)benzenesulfonamide. The synthetic pathway, which involves protecting the ethylamine side chain via acetylation before proceeding to chlorosulfonation and amination, provides a clear model of the chemical transformations required. google.com

4-aminobenzenesulfonamide (Sulfanilamide): This compound can serve as a precursor for creating more complex derivatives. For example, it can be reacted with acryloyl chloride to form N-((4-amino sulfonyl)phenyl)acrylamide, demonstrating its utility as a scaffold for further chemical modification. oup.com

The multi-step synthesis from N-acetanilide is summarized in the table below.

Table 1: Multi-step Synthesis Pathway for this compound

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | Chlorosulfonation | N-acetanilide | Chlorosulfonic acid (HSO₃Cl) | p-Acetamidobenzenesulfonyl chloride | Introduces the sulfonyl chloride group at the para position. jocpr.comasiapharmaceutics.info |

| 2 | Amidation | p-Acetamidobenzenesulfonyl chloride | Ethylamine (CH₃CH₂NH₂) | 4-Acetamido-N-ethylbenzenesulfonamide | Forms the N-ethylsulfonamide linkage. |

| 3 | Hydrolysis (Deprotection) | 4-Acetamido-N-ethylbenzenesulfonamide | Acid (e.g., HCl) and heat | This compound | Removes the acetyl protecting group to yield the final product. chegg.com |

Specific Reaction Conditions and Reagents

The efficiency and yield of the synthesis are highly dependent on the specific reagents and conditions employed at each step.

Chlorosulfonic acid: This is the standard reagent for introducing the sulfonyl chloride group onto the acetanilide (B955) ring. The reaction is an electrophilic aromatic substitution and must be handled with care due to the corrosive nature of the acid. chegg.com Careful temperature control is necessary to prevent side reactions and ensure high yield. chegg.comsioc-journal.cn

Aqueous Ammonia (B1221849) / Ethylamine: In the synthesis of the parent sulfanilamide, aqueous ammonia is used to convert the sulfonyl chloride to the sulfonamide. chegg.com For the target molecule, an aqueous solution of ethylamine is used to form the N-ethyl sulfonamide. prepchem.com

1,4-Dioxane (B91453)/Triethylamine (B128534): This solvent and base combination is often used in substitution reactions involving sulfonamides, providing a non-aqueous environment for the reaction. prepchem.com

Sodium Carbonate/Bicarbonate in Water: These conditions represent a more environmentally friendly approach ("green chemistry") and have been successfully used for the synthesis of sulfonamide derivatives. researchgate.net They are particularly effective in the synthesis of advanced conjugates, often providing high yields and simplifying product isolation.

Advanced Synthetic Strategies for Derivatives of this compound

Building upon the core 4-aminobenzenesulfonamide scaffold, advanced synthetic strategies have been developed to create complex derivatives, such as those incorporating triazine rings and amino acid moieties. These strategies are often aimed at developing compounds with specific biological activities.

Synthesis of Triazinyl-Substituted Amino(alkyl)-Benzenesulfonamide Conjugates

A prominent advanced strategy involves conjugating the benzenesulfonamide (B165840) core to a 1,3,5-triazine (B166579) ring. This is typically achieved by reacting a benzenesulfonamide precursor, such as 4-aminomethyl- or 4-aminoethyl-benzenesulfonamide, with a dichloro-substituted triazine. The reaction proceeds via nucleophilic substitution, where the amino group of the benzenesulfonamide displaces one of the chlorine atoms on the triazine ring. The remaining chlorine atom on the triazine is then available for further substitution, for instance, with amino acids.

Incorporation of Amino Acid Moieties

To create highly functionalized molecules, the triazinyl-benzenesulfonamide intermediates are further reacted with amino acids. This strategy allows for the introduction of diverse functional groups and chiral centers. The nucleophilic amino group of an amino acid displaces the second chlorine atom on the triazine ring, forming a stable conjugate. A variety of natural amino acids have been successfully incorporated using this method, including:

Non-polar: Alanine, Tyrosine, Tryptophan

Polar: Serine, Threonine, Asparagine, Glutamine

The reaction conditions for this conjugation step can be optimized. While organic solvents like 1,4-dioxane with triethylamine as a base are effective, aqueous solutions containing sodium carbonate or sodium bicarbonate have been shown to be highly advantageous, offering higher yields, shorter reaction times, and environmental benefits for many amino acid substitutions.

Table 2: Reaction Conditions for Synthesis of Triazinyl-Amino Acid Benzenesulfonamide Derivatives

| Condition Set | Solvent System | Base/Catalyst | Temperature | Target Amino Acid Type | Reference |

| A | Water | Sodium Carbonate (Na₂CO₃) | 100 °C | Hydrophobic (e.g., Alanine, Tryptophan) | |

| B | Water | Sodium Bicarbonate (NaHCO₃) | 100 °C | Polar (e.g., Serine, Threonine, Asparagine, Glutamine) | |

| C | 1,4-Dioxane | Triethylamine (TEA) | Reflux | General |

Preparation of N-Substituted-β-alanine Derivatives

The synthesis of N-substituted-β-alanine derivatives incorporating a benzenesulfonamide moiety often begins with a primary aminobenzenesulfonamide. A key method involves the reaction of a compound like 4-aminobenzene-1-sulfonamide with acrylic acid. This reaction proceeds via a Michael-type conjugate addition, where the amino group adds to the α,β-unsaturated bond of the acrylic acid. To prevent polymerization of the acrylic acid, a catalytic amount of hydroquinone (B1673460) is typically added. nih.govnih.gov

In a specific example, the reaction of 4-aminobenzene-1-sulfonamide with acrylic acid in an aqueous solution at reflux for 10 hours yields the N-substituted β-amino acid. nih.govnih.gov This acid can then be esterified, for instance, by reacting it with methanol (B129727) in the presence of a sulfuric acid catalyst to produce the corresponding methyl ester. nih.gov The structures of these products are confirmed through spectroscopic methods and microanalysis. nih.gov

Synthesis of Thiazolone-Benzenesulfonamide Derivatives

Thiazolone-benzenesulfonamide derivatives are synthesized through a multi-step process that often starts with sulfanilamide. One approach involves a one-pot condensation reaction to create 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide derivatives. nih.gov

A more detailed synthesis involves reacting 1-(4-aminophenyl)thiourea with an ethyl bromoacetate (B1195939) derivative in a solvent like dimethylformamide (DMF). nih.gov For example, reacting 1-(4-aminophenyl)thiourea with ethyl 2-bromoacetate in DMF at room temperature for 15 hours, followed by precipitation with water, yields 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide with a high yield of 92%. nih.gov The reaction conditions can be varied; for instance, using a substituted bromoacetate and stirring at 40°C for 36 hours can also yield the desired product, albeit sometimes with a lower yield. nih.gov The general scheme for creating these derivatives is a well-established route in medicinal chemistry. researchgate.net

Synthesis of Sulfonamide Schiff Bases

The formation of sulfonamide Schiff bases is a straightforward and common transformation, typically achieved through the condensation reaction of a primary sulfonamide bearing an amino group with an aldehyde or ketone. For instance, Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide are obtained by reacting it with various aromatic aldehydes. nih.govresearchgate.net

The general procedure involves dissolving the aromatic aldehyde in a solvent like methanol and adding it dropwise to a methanol solution of the sulfonamide, such as 3-aminobenzenesulfonamide (B1265440) or 4-aminobenzenesulfonamide. tandfonline.com The reaction is often catalyzed by a small amount of formic acid and is conducted under reflux for 3 to 5 hours. tandfonline.com Microwave irradiation has also been employed as an energy-efficient method, where condensation of 4-aminobenzenesulfonamide with carbonyl compounds can be achieved in as little as one minute at a power of 385 watts. scitecresearch.com The resulting imine compounds can be further reduced using a reducing agent like sodium borohydride (B1222165) (NaBH4) to yield the corresponding secondary amine derivatives. nih.govtandfonline.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type | Yield |

| 4-(2-aminoethyl)benzenesulfonamide | Aromatic Aldehyde | Formic acid/Methanol | Reflux, 3-5 h | Schiff Base | Not specified |

| 4-Aminobenzenesulfonamide | Carbonyl Compound | None | Microwave, 1 min | Schiff Base | Not specified |

| 3-Aminobenzenesulfonamide | 3-Chloro-2-hydroxybenzaldehyde | Formic acid/Methanol | Reflux, 3-5 h | Schiff Base | Not specified |

| Schiff Base (Imine) | Sodium Borohydride (NaBH4) | Not specified | Not specified | Secondary Amine | 60% (for one example) tandfonline.com |

Preparation of Novel Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moieties

The synthesis of complex triarylpyrazole derivatives that feature a terminal sulfonamide group is a multi-step process designed to build a molecule with specific therapeutic potential. nih.govmdpi.comelsevierpure.com In one reported synthesis, 34 new compounds were created which included a terminal arylsulfonamide moiety connected to a pyridine (B92270) ring at the 4-position of a central pyrazole (B372694) ring. nih.govmdpi.com The linker between the sulfonamide and the pyridine ring was varied, using either ethylene (B1197577) or propylene (B89431) chains to investigate the effect of linker length on biological activity. mdpi.com These intricate syntheses highlight the modular approach often used in drug discovery to explore structure-activity relationships. nih.govmdpi.comelsevierpure.com Further research has also led to the discovery and optimization of triaryl sulfonamides as a distinct class of compounds with significant biological activity. nih.gov

Synthesis of N,N-bis[(4-aminophenoxy)ethyl]benzene sulfonamide

The synthesis of the novel aromatic amine, N,N-bis[(4-aminophenoxy)ethyl]benzene sulfonamide, is a multi-step sequence. The process begins with the reaction of diethanolamine (B148213) and benzenesulfonyl chloride to produce a benzenesulfonate (B1194179) intermediate. researchgate.net This intermediate then undergoes a nucleophilic substitution reaction with 4-nitrophenol. The final step is the reduction of the nitro groups to amino groups, which is accomplished using hydrazine (B178648) hydrate (B1144303) in the presence of activated carbon and iron(III) chloride. researchgate.net The intermediate and final products are typically characterized using methods such as IR, 1H NMR, and single-crystal X-ray diffraction to confirm their structures. researchgate.net

A related process for preparing 4,4'-bis-(4-aminophenoxy)-diphenyl sulfone involves reacting 4-aminophenol (B1666318) with a 4,4'-dihalodiphenyl sulfone in an organic solvent. This reaction can be carried out in a single stage in the presence of an inorganic carbonate, such as potassium carbonate, at temperatures ranging from 100-250°C. google.com Polar, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP) are preferred for this reaction. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for the efficient synthesis of sulfonamides, aiming for higher yields, reduced reaction times, and milder conditions. For the synthesis of sulfonamides from sodium sulfinates and amines, a key method involves mediation by ammonium (B1175870) iodide (NH4I). nih.gov

Initial studies screening various solvents found that acetonitrile (B52724) (CH3CN) was the most effective. nih.gov The reaction temperature was also found to be critical; a reaction performed at 80°C gave a good yield, while only a trace amount of product was observed at 25°C. nih.gov The presence of NH4I was determined to be essential, as the reaction did not proceed in its absence. nih.gov Thus, the optimized conditions were identified as using a 1:1.5 molar ratio of sodium p-toluenesulfinate to n-propylamine with 1 equivalent of NH4I in CH3CN at 80°C for 12 hours. nih.gov These conditions were found to be effective for a range of sodium sulfinates and both primary and secondary amines, providing moderate to excellent yields. nih.gov

Another approach involves the direct synthesis of sulfonamides from thiols and amines. Performing the reaction under an oxygen atmosphere can lead to the formation of sulfonamides in modest to excellent yields. rsc.org For the N-alkylation of sulfonamides using alcohols, a manganese(I) pincer complex has been used as a catalyst, allowing for the mono-N-alkylation of various sulfonamides in excellent yields. organic-chemistry.org

Purification Techniques for this compound and its Derivatives

The purification of this compound and its derivatives is essential to ensure the quality and purity of the final compounds for their intended applications. Common purification methods include recrystallization, chromatography, and various extraction techniques.

Recrystallization is a widely used method. For example, after synthesizing 2-chloroacetamide (B119443) derivatives of sulfanilamide, the crude product precipitated from pouring the reaction mixture into cold water can be purified by recrystallization from water or a water/ethanol mixture. nih.gov A specific process for producing free-flowing sulfathiazole (B1682510) powder that is stable to sterilization involves recrystallization from a solution of propanol (B110389) containing 15-40% water. google.com The solution is heated, cooled, and the resulting crystals are isolated and screened to obtain the desired particle size. google.com

Chromatography is another powerful purification tool. Supercritical fluid chromatography (SFC) has been successfully used to separate mixtures of sulfonamides. By coupling silica (B1680970) and aminopropyl-packed columns and using a mobile phase of carbon dioxide modified with methanol, a separation of eight regulated sulfonamides was achieved in under 20 minutes. researchgate.net For products synthesized from N-silylamines and sulfonyl chlorides, purification can be achieved by silica gel chromatography using a hexane:ethyl acetate (B1210297) solvent system if necessary. nih.gov

Extraction techniques are often employed as part of the work-up and purification process. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. researchgate.netmdpi.com For instance, in the synthesis of trimetazidine-sulfonamide derivatives, the reaction solution is washed sequentially with diluted hydrochloric acid, a saturated sodium carbonate solution, and brine to remove impurities. mdpi.com Matrix solid-phase dispersion (MSPE) has also been used for the extraction and clean-up of sulfonamides from complex samples like animal tissues, using acetonitrile as the extraction solvent. mdpi.com

The synthesis of 4-(2-aminoethyl)benzenesulfonamide involves a purification process where the crude product is acidified, heated, and then filtered. The filtrate is dissolved in hot water, and the pH is adjusted to 11-12 with potassium hydroxide (B78521) solution. Cooling this solution causes the purified product to precipitate. chemicalbook.com

Advanced Spectroscopic and Analytical Characterization of 4 Amino N Ethylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Amino-N-ethylbenzenesulfonamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-aminobenzaldehyde, the aromatic protons typically appear as doublets in the range of δ 6.64-7.37 ppm, while the aldehyde proton shows a singlet at δ 9.61 ppm. rsc.org For this compound, the ethyl group protons would present as a triplet for the methyl group and a quartet for the methylene (B1212753) group, coupled to each other. The amino protons often appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. For a similar structure, 4-aminobenzaldehyde, the carbon signals are observed at δ 113.4, 125.5, 132.2, 154.7, and 189.6 ppm. rsc.org In this compound, the aromatic carbons would show distinct signals, with the carbon attached to the amino group being significantly shielded. The ethyl group carbons would appear in the aliphatic region of the spectrum.

| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 0.9 - 1.2 | Triplet | -CH₃ (Ethyl) |

| ¹H | 2.8 - 3.2 | Quartet | -CH₂- (Ethyl) |

| ¹H | 4.0 - 5.0 (broad) | Singlet | -NH₂ |

| ¹H | 6.5 - 6.8 | Doublet | Aromatic (ortho to -NH₂) |

| ¹H | 7.4 - 7.7 | Doublet | Aromatic (ortho to -SO₂NHR) |

| ¹³C | 14 - 16 | -CH₃ (Ethyl) | |

| ¹³C | 35 - 45 | -CH₂- (Ethyl) | |

| ¹³C | 113 - 115 | Aromatic (ortho to -NH₂) | |

| ¹³C | 128 - 130 | Aromatic (ortho to -SO₂NHR) | |

| ¹³C | 125 - 130 | Aromatic (ipso to -SO₂NHR) | |

| ¹³C | 150 - 155 | Aromatic (ipso to -NH₂) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative being analyzed.

Mass Spectrometry (MS) (e.g., GC-MS, HRMS, ESI/QTOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization/Quadrupole Time-of-Flight (ESI/QTOF) provide critical data for its identification.

The electron ionization (EI) mass spectrum of the parent compound, 4-aminobenzenesulfonamide (sulfanilamide), shows characteristic fragmentation patterns. nist.gov For this compound, with a molecular weight of 200.26 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 200. nih.gov High-resolution mass spectrometry can determine the exact mass to several decimal places, confirming the elemental formula C₈H₁₂N₂O₂S. nih.gov

A related compound, 4-Amino-N,N-dimethylbenzenesulfonamide, analyzed by LC-ESI-QTOF, provides a reference for the expected fragmentation, which would involve cleavage of the sulfonamide bond and fragmentation of the ethyl group. ufz.de

| m/z | Relative Intensity | Proposed Fragment |

| 200 | High | [M]⁺ |

| 185 | Moderate | [M - CH₃]⁺ |

| 156 | High | [M - C₂H₄N]⁺, [H₂NC₆H₄SO₂]⁺ |

| 108 | Moderate | [H₂NC₆H₄S]⁺ |

| 92 | High | [H₂NC₆H₅]⁺ |

Note: The fragmentation pattern can be influenced by the ionization method used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of sulfanilamide, a closely related compound, shows characteristic absorption bands that are also expected for its N-ethyl derivative. spectrabase.comresearchgate.net

The key vibrational frequencies include the N-H stretching of the primary amine, the S=O stretching of the sulfonamide group, and the C-N stretching vibrations. The presence of the ethyl group would introduce C-H stretching and bending vibrations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -NH₂ (Amino) | Symmetric Stretch | 3350 - 3450 |

| -NH₂ (Amino) | Asymmetric Stretch | 3450 - 3550 |

| -NH (Sulfonamide) | Stretch | 3200 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1300 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretch | 1140 - 1180 |

| S-N (Sulfonamide) | Stretch | 875 - 935 researchgate.net |

| SO₂ Scissoring | Bending | 520 - 600 researchgate.net |

Chromatographic Methods for Analysis and Purity Assessment (e.g., HPLC-DAD/MS, semi-preparative LC with RP-C18, HILIC, TLC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

A Reverse-Phase HPLC (RP-HPLC) method using a C8 or C18 column is commonly employed for the analysis of related sulfonamides. wu.ac.thwu.ac.th For instance, a method for 4-(2-Aminoethyl)benzenesulfonamide (B156865) utilizes a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile (B52724), and sulfuric acid, with UV detection at 220 nm. sielc.com The purity of 4-(2-Aminoethyl)benzenesulfonamide has been determined to be ≥98.0% by HPLC and titration analysis. avantorsciences.com

Other techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the separation of polar sulfonamide derivatives, and Thin-Layer Chromatography (TLC) serves as a simple and rapid method for preliminary analysis and reaction monitoring.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| RP-HPLC | C18, C8 wu.ac.thwu.ac.th | Acetonitrile/Water gradient with acid modifier | DAD, MS | Purity assessment, quantification |

| HILIC | Silica (B1680970), polar-modified | High organic content with aqueous modifier | DAD, MS | Analysis of polar derivatives |

| TLC | Silica gel | Ethyl acetate (B1210297)/Hexane mixture | UV light | Reaction monitoring, preliminary purity check |

Single Crystal X-ray Diffraction Analysis and Crystallography

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the crystalline state. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

| Parameter | Expected Value/System for a Sulfonamide Derivative | Reference |

| Crystal System | Triclinic, Monoclinic, or Orthorhombic | mdpi.com |

| Space Group | P-1, P2₁/c, etc. | mdpi.com |

| Key Interactions | N-H···O and N-H···N hydrogen bonds | researchgate.net |

| Conformation | The orientation of the ethyl group and the geometry of the sulfonamide group are key conformational features. |

Computational and Theoretical Investigations of 4 Amino N Ethylbenzenesulfonamide and Analogues

Quantum Chemical Calculations (e.g., DFT approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric properties of 4-Amino-N-ethylbenzenesulfonamide analogues. nih.govresearchgate.net These methods are used to optimize the molecular structure of sulfonamide derivatives to their lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov

For instance, studies on sulfonamide-Schiff base derivatives have utilized the B3LYP functional with the 6-311G+(d,p) basis set to perform these optimizations. nih.gov The calculated geometric and electronic features from these DFT approaches often show strong consistency with experimental data obtained from techniques like FT-IR, UV-visible, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov In one study, the computed vibrational frequencies for the asymmetric and symmetric stretching of the SO₂ group in a sulfonamide derivative were found at 1334 cm⁻¹ and 1252 cm⁻¹, respectively, which correlated well with the experimental values of 1345 cm⁻¹ and 1186 cm⁻¹. nih.gov

Furthermore, DFT calculations have been applied to investigate the formation of complexes, such as the ion-associate complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide (a related benzamide) with tetraphenylborate. researchgate.net Using the Gaussian 09 software package and the B3LYP functional with a 6-311G(d,p) basis set, researchers have calculated conformational geometries and analyzed atomic charge distributions and electrostatic potential maps. researchgate.netarxiv.org Such calculations are crucial for understanding the stability and reactivity of these molecules.

Table 1: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for a Sulfonamide Analogue nih.gov

| Functional Group | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| N-H (secondary amine) | 3315 | 3446 |

| C=N (azomethine) | Not specified | 1634 |

| SO₂ (asymmetric) | 1345 | 1334 |

| SO₂ (symmetric) | 1186 | 1252 |

Molecular Docking Studies and Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein receptor. For this compound analogues, docking studies have been instrumental in understanding their potential as antimicrobial or anticancer agents by examining their interactions with specific molecular targets. nih.govnih.gov

In studies of substituted 4-aminobenzenesulfonamide derivatives, molecular docking has been used to explore their binding properties with microbial protein targets. nih.govresearchgate.net For example, research has suggested that the antimicrobial activity of these sulfonamides may be due to their interaction with Pseudomonas aeruginosa exotoxin A. researchgate.net The docking results reveal the binding energy, inhibition constants, and specific non-bonding interactions, such as hydrogen bonds and π-π stacking, between the ligand (the sulfonamide derivative) and the receptor's active site. nih.govmdpi.com

Similarly, in the context of anticancer research, docking studies have analyzed the binding of novel benzenesulfonamide (B165840) drugs to the human breast cancer (MCF-7) cell line receptor 4PYP. nih.gov These studies help in rational drug design by elucidating how substitutions on the sulfonamide scaffold affect binding affinity and, consequently, biological activity. nih.gov The binding of these inhibitors to the active site is often driven by a combination of hydrogen bonds and π-π contacts. mdpi.com

In Silico Pharmacokinetic Studies (e.g., ADMET analysis)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. For sulfonamide analogues, these computational screenings help to assess their drug-likeness and potential pharmacokinetic profiles without the need for immediate experimental testing. nih.govnih.gov

Online servers and tools like Swiss-ADME are frequently used to perform these analyses. nih.govspringernature.com Studies on various benzene (B151609) sulfonamide derivatives have shown that it is possible to predict properties like good absorption and moderate blood-brain barrier (BBB) penetration. nih.gov For example, an ADMET analysis of certain 2-(benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives indicated good absorption and low toxicity in the human liver. nih.gov

Pharmacological evaluations using tools like Molinspiration are also employed to confirm the bioavailability of the studied compounds based on criteria such as Lipinski's rule of five. nih.govmdpi.com This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. mdpi.com

Table 2: Predicted ADMET Properties for Selected Benzene Sulfonamide Analogues nih.gov

| Compound | Absorption | BBB Penetration | Liver Toxicity |

| 4c (methoxy benzylidene derivative) | Good | Medium | Low |

| 4d (chloro benzylidene derivative) | Good | Medium | Low |

| 4e (dimethylamino benzylidene derivative) | Good | Medium | Low |

Structure-Activity Relationship (SAR) Studies based on Theoretical Models

Theoretical Structure-Activity Relationship (SAR) studies establish a connection between the chemical structure of a compound and its biological activity. For sulfonamides, these studies are often built upon the data generated from molecular docking and quantum chemical calculations. nih.govmdpi.com

By comparing the theoretically predicted binding affinities and interactions of a series of related compounds with their experimentally determined biological activities, researchers can identify key structural features (pharmacophores) responsible for their effects. researchgate.net For instance, SAR studies on sulfonamides derived from carvacrol (B1668589) revealed that substitutions at the sulfonamide group significantly influenced their acetylcholinesterase (AChE) inhibitory activity. While differences in activity between various cyclic substituents were not substantial, replacing them with a simple amine group decreased the activity. mdpi.com

These theoretical models can guide the synthesis of new derivatives with potentially enhanced activity. For example, in a series of thienopyrimidine-sulfonamide hybrids, it was found that shifting a sulfadiazine (B1682646) substituent from one position to another on the thienopyrimidine core enhanced antibacterial activity against Staphylococcus aureus, a finding consistent with molecular docking results. mdpi.com

Exploration of Molecular Orbitals and Electronic Properties (e.g., NBO, ELF, RDG, IRI, TDM, NLO)

A deeper understanding of the chemical reactivity and stability of this compound analogues can be achieved by analyzing their molecular orbitals and other electronic properties. nih.govspringernature.com

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and optical properties. mdpi.com

Natural Bond Orbital (NBO) Analysis : NBO calculations are used to study charge transfer interactions within the molecule, revealing the stability arising from hyperconjugation and electron delocalization. nih.gov

Topological Analyses : Techniques such as the Electron Localization Function (ELF), Localization-Orbital Locator (LOL), Reduced Density Gradient (RDG), and Interaction Region Indicator (IRI) are employed to visualize and quantify covalent bonds and weak non-covalent interactions within the molecular system. nih.govspringernature.com These analyses, often performed with software like Multiwfn, help identify key binding areas and intramolecular interactions. springernature.com

Non-Linear Optical (NLO) Properties : The NLO properties of these compounds are also investigated computationally, as molecules with significant NLO response have potential applications in optoelectronics. springernature.com

These detailed electronic property explorations provide a comprehensive picture of the molecule's behavior at the subatomic level, complementing the findings from broader computational studies like molecular docking. nih.govspringernature.com

Prediction of Inhibition Activity using Artificial Neural Networks (ANN)

Artificial Neural Networks (ANNs) are a subset of machine learning that can model complex, non-linear relationships between a compound's structure and its biological activity. nih.gov In the context of sulfonamides, ANNs have been successfully used in Quantitative Structure-Activity Relationship (QSAR) studies to predict their inhibitory activities against various biological targets. nih.govresearchgate.net

One study focused on predicting the inhibitory activity of 1,3,5-triazinyl sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms II and IX. nih.gov Simple molecular descriptors based on the compounds' structure and physicochemical properties were used as inputs for an optimized ANN. The resulting model was able to effectively predict the inhibition activity, demonstrating the power of ANNs in this field. nih.gov

Biomedical and Pharmacological Research Applications of 4 Amino N Ethylbenzenesulfonamide Derivatives

Human Carbonic Anhydrase (hCA) Inhibition Studies

The inhibition of human carbonic anhydrases (hCA) is a critical area of study for the development of therapeutic agents for a range of disorders, including glaucoma, epilepsy, and cancer. Derivatives of 4-Amino-N-ethylbenzenesulfonamide belong to the sulfonamide class of compounds, which are well-established hCA inhibitors. nih.gov Research has focused on synthesizing novel derivatives and evaluating their inhibitory potency and selectivity against various hCA isozymes.

Derivatives of this compound have been investigated for their inhibitory effects on several physiologically significant hCA isozymes. These include the cytosolic isozymes hCA I and II, the membrane-bound isozyme hCA IV, and the tumor-associated isozymes hCA IX and XII.

One study synthesized a series of novel N(4)-substituted 4-(2-aminoethyl)benzenesulfonamides and tested their inhibitory activity against hCA I, II, IX, and XII. nih.gov The results demonstrated that these compounds displayed a wide range of inhibition potencies across the different isozymes. For instance, against hCA I, the inhibition constants (Ki) ranged from 96.3 to 3520 nM, while for hCA II, the Ki values were between 18.1 and 2055 nM. nih.gov Notably, these derivatives showed potent inhibition of the tumor-associated isozymes, with Ki values against hCA IX ranging from 5.9 to 419 nM and against hCA XII from 4.0 to 414 nM. nih.gov

Another area of investigation involves the conjugation of 4-aminoethyl-benzenesulfonamide with 1,3,5-triazine (B166579) moieties disubstituted with amino acids. These conjugates were evaluated for their in vitro inhibition of hCA I, II, IV, IX, and XII. nih.gov The study found that these derivatives were generally weak inhibitors of hCA I, with the exception of those containing tyrosine and tryptophan. mdpi.com However, they exhibited strong, low nanomolar inhibition of hCA XII, particularly derivatives with non-polar amino acid side chains, with Ki values ranging from 7.5 to 9.6 nM. nih.gov

A key objective in the development of hCA inhibitors is achieving selectivity for a specific isozyme to minimize off-target effects. Research on this compound derivatives has shown promising results in this regard.

In the study of N(4)-substituted 4-(2-aminoethyl)benzenesulfonamides, two compounds, 11 and 12 , which have a cationic character, demonstrated significant selectivity for the transmembrane isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov The selectivity ratios for hCA IX versus hCA II and hCA XII versus hCA II for these compounds were in the range of 10-15. nih.gov

Similarly, triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates showed a degree of selectivity. While achieving selectivity for tumor-associated isozymes remains a challenge, derivatives containing tryptophan acted as potent inhibitors of hCA II and XII. nih.govmdpi.com This highlights the potential for modifying the substituent groups on the this compound scaffold to tune the selectivity profile.

The overexpression of carbonic anhydrase IX (CA IX) in many solid tumors has made it a prime target for the development of novel anticancer agents. nih.govresearchgate.net Mechanistic studies on how this compound derivatives inhibit this isozyme are crucial for rational drug design.

One study synthesized a series of aryl thiazolone–benzenesulfonamides and investigated their CA IX inhibitory effect. nih.govresearchgate.net Molecular docking studies of these compounds into the active site of human CA IX (PDB ID: 5FL6) revealed favorable binding interactions for the active inhibitors. nih.govresearchgate.net This suggests that the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, a characteristic binding mode for this class of inhibitors. nih.govnih.gov

The inhibitory potency of this compound derivatives is quantified by their inhibition constants (Ki). Numerous studies have reported these values for various derivatives against different hCA isozymes.

For a series of N(4)-substituted 4-(2-aminoethyl)benzenesulfonamides, the Ki values were determined as follows:

hCA I: 96.3 to 3520 nM nih.gov

hCA II: 18.1 to 2055 nM nih.gov

hCA IX: 5.9 to 419 nM nih.gov

hCA XII: 4.0 to 414 nM nih.gov

The most potent inhibitors for the tumor-associated isozymes, compounds 11 and 12 , had Ki values of 5.9 nM and 6.2 nM for hCA IX, and 4.3 nM and 4.0 nM for hCA XII, respectively. nih.gov

In another study involving 1,3,5-triazine conjugates, derivatives with non-polar amino acid side chains showed strong inhibition of hCA XII with Ki values between 7.5 and 9.6 nM. nih.gov Derivatives containing tyrosine and tryptophan were also effective inhibitors of hCA I, with Ki values ranging from 30 to 98 nM. mdpi.com

The following table provides a summary of the inhibition constants (Ki) for selected this compound derivatives against various hCA isozymes.

| Derivative Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| N(4)-substituted 4-(2-aminoethyl)benzenesulfonamides | 96.3 - 3520 | 18.1 - 2055 | 5.9 - 419 | 4.0 - 414 |

| 1,3,5-Triazine conjugates with Tyr/Trp | 30 - 98 | - | - | - |

| 1,3,5-Triazine conjugates with non-polar amino acids | ≥ 340 | - | - | 7.5 - 9.6 |

Antimicrobial Research

Beyond their role as enzyme inhibitors, derivatives of this compound have been explored for their potential as antimicrobial agents. The sulfonamide scaffold is historically significant in the development of antibacterial drugs.

Research has demonstrated that novel N-substituted sulfonamides derived from 4-hydroxycoumarin, which can be synthesized from starting materials like p-aminoethylsulfanilamide, exhibit antibacterial properties. tandfonline.com In one study, these compounds were screened for their in-vitro antibacterial activity against a panel of Gram-negative and Gram-positive bacteria. tandfonline.com

Significant antibacterial activity was observed for some of these derivatives against Pseudomonas aeruginosa and Salmonella typhi (Gram-negative), as well as Bacillus subtilis and Staphylococcus aureus (Gram-positive). tandfonline.com Another study on aryl thiazolone–benzenesulfonamides showed that certain analogues exhibited significant inhibition against S. aureus at a concentration of 50 μg/mL. nih.govresearchgate.net

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Bacterial Strain | Activity |

| Pseudomonas aeruginosa | Significant |

| Salmonella typhi | Significant |

| Bacillus subtilis | Significant |

| Staphylococcus aureus | Significant |

Antifungal Properties

The exploration of benzenesulfonamide (B165840) derivatives has revealed compounds with notable antifungal activity against a spectrum of pathogenic fungi. Research has demonstrated that N-heteroaryl substituted benzene (B151609) sulphonamides exhibit activity against fungi such as Candida albicans and Aspergillus niger researchgate.net.

In one study, a series of 4-hydroxycoumarin-based N-substituted sulfonamides were screened for in-vitro antifungal activity against several fungal strains, including Trichophyton longifusus, C. albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glaberata nih.govtandfonline.com. Specific derivatives within this series showed significant activity against M. canis and F. solani nih.govtandfonline.com.

Further investigations into arylsulfonamide-type compounds have identified molecules with fungistatic or fungicidal effects against various Candida species, which are common human pathogens nih.gov. For instance, certain arylsulfonamide derivatives demonstrated fungistatic activity against C. albicans, C. parapsilosis, and C. glabrata at concentrations ranging from 0.125 to 1 mg/mL nih.gov. The structural components, such as the presence of a lipophilic diphenyl tail, have been noted to significantly improve antifungal activity by potentially affecting fungal cell wall integrity nih.gov. The hybridization of the thienopyrimidine scaffold with sulfamethoxazole also yielded derivatives with promising antifungal activity against C. albicans and C. parapsilosis mdpi.com.

Table 1: Antifungal Activity of Selected Sulfonamide Derivatives

| Fungal Strain | Derivative Class | Observed Activity | Reference |

| Candida albicans | N-heteroaryl substituted benzene sulphonamides | Active | researchgate.net |

| Aspergillus niger | N-heteroaryl substituted benzene sulphonamides | Active | researchgate.net |

| Microsporum canis | 4-hydroxycoumarin N-substituted sulfonamides | Significant Activity | nih.govtandfonline.com |

| Fusarium solani | 4-hydroxycoumarin N-substituted sulfonamides | Significant Activity | nih.govtandfonline.com |

| Candida glabrata | Arylsulfonamides | Fungicidal Effect | nih.gov |

| Candida parapsilosis | Thienopyrimidine-sulfamethoxazole hybrid | MIC of 62.5 µg/mL | mdpi.com |

Antiviral Properties

The antiviral potential of benzenesulfonamide derivatives has been a significant area of research, particularly in the context of influenza viruses. Studies have identified these compounds as promising inhibitors of viral replication by targeting key viral proteins.

One area of focus has been the inhibition of the influenza A virus M2 proton channel. A novel series of heteroaromatic-based benzenesulfonamide derivatives were identified as potent M2 inhibitors, with one compound exhibiting excellent antiviral activity against the H5N1 virus, with a half-maximal effective concentration (EC50) value of 0.47 μM nih.gov.

Another critical target is the viral hemagglutinin (HA), which mediates the fusion of the virus with host cell membranes. Benzenesulfonamide derivatives have been developed that inhibit this fusion process at an early stage of viral replication acs.orgnih.gov. For example, the lead compound from one study, a cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide, effectively prevented the cytopathic effects of the H1N1 influenza strain with an EC50 value of 210 nM acs.org. An analogue of this compound also demonstrated a protective effect in mice lethally challenged with the influenza H1N1 virus nih.gov. These findings highlight the potential of developing novel anti-influenza agents by targeting viral hemagglutinin nih.gov.

Table 2: Antiviral Activity of Selected Benzenesulfonamide Derivatives against Influenza Virus

| Virus Strain | Target | Derivative Type | Potency (EC50) | Reference |

| Influenza A (H5N1) | M2 Proton Channel | Heteroaromatic-based benzenesulfonamide | 0.47 µM | nih.gov |

| Influenza A (H1N1) | Hemagglutinin (HA) | cis-3-(...)-benzenesulfonamide | 210 nM | acs.org |

| Influenza A (H1N1) | Hemagglutinin (HA) | 2-chloro analogue of above | 86 nM | acs.org |

| Influenza A (H1N1) | Hemagglutinin (HA) | RO5464466 | Not specified | nih.gov |

Anti-biofilm Activities

Bacterial biofilm formation is a significant challenge in treating infections, and research into sulfonamide derivatives has shown their potential to inhibit this process. A hybridization strategy, combining scaffolds like quinoline with the sulfonamide moiety, has been employed to develop agents with anti-biofilm effects nih.gov.

Studies have evaluated new aryl thiazolone–benzenesulfonamides for their antibacterial and anti-biofilm activities. Certain analogues demonstrated significant inhibition against Staphylococcus aureus biofilms nih.gov. For example, at a concentration of 50 μg/mL, derivatives 4e, 4g, and 4h showed 80.69%, 69.74%, and 68.30% inhibition against S. aureus, respectively nih.gov.

Furthermore, research on gold-complexed sulfonamides has shown remarkable inhibition of biofilm formation in Pseudomonas aeruginosa researchgate.net. Molecular docking studies suggest these compounds may interact with key receptors involved in the bacterial communication system that regulates biofilm development researchgate.net.

Table 3: Anti-biofilm Activity of Selected Sulfonamide Derivatives

| Bacterial Strain | Derivative Class | Concentration | % Inhibition | Reference |

| Staphylococcus aureus | Aryl thiazolone–benzenesulfonamide (4e) | 50 µg/mL | 80.69% | nih.gov |

| Staphylococcus aureus | Aryl thiazolone–benzenesulfonamide (4g) | 50 µg/mL | 69.74% | nih.gov |

| Staphylococcus aureus | Aryl thiazolone–benzenesulfonamide (4h) | 50 µg/mL | 68.30% | nih.gov |

| Pseudomonas aeruginosa | Gold-complexed sulfonamides | Not specified | Remarkable inhibition | researchgate.net |

Anti-inflammatory Research

The sulfonamide scaffold is a key component in several anti-inflammatory drugs, and research continues to explore new derivatives for improved efficacy. A primary mechanism for the anti-inflammatory action of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoenzyme, which is involved in the synthesis of prostaglandins that mediate inflammation mdpi.comnih.gov.

Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have demonstrated potent anti-inflammatory activity, in some cases stronger than the standard drug indomethacin, in carrageenan-induced paw edema models in rats mdpi.comresearchgate.net. These compounds were also found to reduce levels of COX-1 and COX-2 mdpi.comresearchgate.net. Similarly, thiazolidinone derivatives bearing a benzenesulfonamide moiety have been investigated for their selective COX-2 inhibitory activity nih.gov. Structure-activity relationship studies indicated that specific substitutions, such as a 4-hydroxy group on a phenyl ring, can lead to more selective and potent inhibition of COX-2 nih.gov.

Anticancer and Antiproliferative Research

Benzenesulfonamide derivatives are a well-established class of compounds in anticancer research, with many acting as inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX nih.govnih.gov. The overexpression of CA IX in many solid tumors makes it an excellent target for developing new anticancer agents nih.gov.

Novel series of benzenesulfonamides bearing rigid cyclic linkers like 1,3,5-triazine have been synthesized and shown to be effective CA IX inhibitors nih.gov. Other research has focused on developing benzenesulfonamide derivatives as potent tubulin-targeting agents, which disrupt microtubule formation and inhibit cell division nih.gov. One such derivative demonstrated significant anti-proliferative activity with IC50 values ranging from 0.007 to 0.036 μM against a panel of seven cancer cell lines, including three drug-resistant lines nih.gov.

Furthermore, benzenesulfonamide-bearing imidazole derivatives have been synthesized and evaluated for their cytotoxicity against aggressive cancers like triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) mdpi.com. These compounds were found to reduce cell colony formation and inhibit the growth of tumor spheroids mdpi.com.

Table 4: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Cancer Cell Line | Derivative Class | Mechanism/Target | Potency (IC50 / GI%) | Reference |

| Multiple (7 lines) | Tubulin-targeting benzenesulfonamide | Tubulin Polymerization | 0.007 - 0.036 µM | nih.gov |

| Breast Cancer (MDA-MB-468) | Benzenesulfonamide with 1,3,5-triazine linker | Carbonic Anhydrase IX | GI% = 62% | nih.gov |

| Breast Cancer (MDA-MB-231) | Aryl thiazolone–benzenesulfonamide | Carbonic Anhydrase IX | 1.52 - 6.31 µM | nih.gov |

| Breast Cancer (MCF-7) | Aryl thiazolone–benzenesulfonamide | Carbonic Anhydrase IX | 1.52 - 6.31 µM | nih.gov |

| Melanoma (IGR39) | Benzenesulfonamide-imidazole derivative | Not specified | Active at 100 µM | mdpi.com |

Cell Viability and Apoptotic Activity

A key measure of anticancer potential is the ability of a compound to reduce cancer cell viability and induce programmed cell death, or apoptosis. Benzenesulfonamide derivatives have been shown to be effective in this regard.

For example, a study on new benzensulfonamides incorporating s-triazines found that a lead compound arrested the cell cycle of MDA-MB-468 breast cancer cells in the G0-G1 and S phases and induced apoptosis nih.gov. This apoptotic induction was confirmed by an increase in the levels of cleaved caspases 3 and 9, which are key executioner and initiator caspases in the apoptotic pathway, respectively nih.gov.

Similarly, aryl thiazolone–benzenesulfonamide derivatives were evaluated for their ability to induce apoptosis in MDA-MB-231 cells. One compound was able to increase the percentage of apoptotic cells, as measured by annexin V-FITC staining, by 22-fold compared to the control nih.gov. The investigation of various fused heterocyclic compounds, including benzoxazoles, has also shown that certain derivatives can induce apoptosis in mouse lymphoma cells esisresearch.org. These studies confirm that a primary mechanism of the anticancer activity of these sulfonamide derivatives is the initiation of the apoptotic cascade in tumor cells.

Cellular Uptake Studies

Research into the cellular uptake of derivatives has provided insights into how these molecules enter cells, a critical factor for their biological activity. One study focused on a series of radioiodinated aminoalkyl-iodobenzamides, which are related derivatives, to understand their accumulation in murine melanoma cells. The investigation revealed a high uptake of these compounds, particularly in melanotic melanoma cells. A strong correlation was established between the cellular melanin content and the tracer uptake (R² = 0.95).

Interestingly, the presence of melanin outside the cells did not influence the cellular uptake of the tracer. Furthermore, the accumulation of the compound was found to be independent of its specific activity, which led researchers to exclude significant involvement of receptor-site binding in the uptake process. This suggests that the mechanism of entry may be more related to passive diffusion or other transport systems influenced by the physicochemical properties of the compound and the cellular environment.

Other Biological Activities and Therapeutic Potential

The foundational structure of this compound has served as a scaffold for developing derivatives with a wide range of potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore, known to exhibit numerous pharmacological activities.

Derivatives of benzenesulfonamide have been extensively investigated for their potential as antidiabetic agents, drawing inspiration from the structure of sulfonylurea drugs.

A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in-vivo antidiabetic activity in streptozotocin-induced diabetic rats. Several of these compounds demonstrated significant reductions in blood glucose levels when compared to a diabetic control group. nih.gov The results indicated that the introduction of a 2,5-dichloro group on the phenyl sulfonyl portion of the molecule enhanced the antidiabetic activity. nih.gov

Further research has focused on developing multitarget antidiabetic agents. Certain novel sulfonamide derivatives have been shown to possess excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov For example, compounds 3a , 3b , and 3h were found to be 1.05- to 1.39-fold more potent than the standard drug, acarbose. nih.gov Other derivatives exhibited significant glucose uptake activity in cells, with compounds 3g , 3i , and 7 being 1.62- to 27-fold more potent than berberine. nih.gov

Below are tables summarizing the findings from these studies.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Sulfonamide Derivatives Data sourced from scientific research publications.

| Compound | Phenyl Ring Substitution | IC₅₀ (µM) |

|---|---|---|

| 3a | Unsubstituted | 19.39 |

| 3b | 4-Cl | 25.12 |

| 3h | 3-NO₂ | 25.57 |

| 6 | N/A | 22.02 |

| Acarbose (Standard) | N/A | 27.01 |

Table 2: Glucose Uptake Activity of Selected Sulfonamide Derivatives Data sourced from scientific research publications.

| Compound | EC₅₀ (µM) | Potency vs. Berberine |

|---|---|---|

| 3g | 1.29 | 27-fold higher |

| 3i | 21.38 | 1.62-fold higher |

| 7 | 19.03 | N/A |

| Berberine (Standard) | 34.87 | N/A |

These results underscore the potential of benzenesulfonamide derivatives as a promising scaffold for the development of new oral antidiabetic agents. nih.gov

The investigation into the antihypoxic effects of benzenesulfonamide derivatives is often linked to their activity as carbonic anhydrase (CA) inhibitors. Tumor-associated CA isoforms, such as CA IX, are significantly overexpressed in response to hypoxia in various cancers. These enzymes help cancer cells adapt to hypoxic and acidic microenvironments. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH regulation mechanisms of tumor cells, potentially leading to anti-proliferative effects under hypoxic conditions. nih.gov Research on ureido-bearing benzenesulfonamide CA IX inhibitors has shown promising antiproliferative effects in cancer cells under hypoxia. nih.gov

The neuroprotective potential of sulfonamide-based compounds has been an area of active research. nih.gov A study on a series of 17 bis-sulfonamide derivatives investigated their protective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death, a model used for Parkinson's disease research. nih.gov

Pretreatment of SH-SY5Y neuronal cells with several of these derivatives at a 5 µM concentration resulted in a significant recovery of cell viability, ranging from 79% to 96%, compared to cells treated with 6-OHDA alone. nih.gov The underlying mechanism for this neuroprotection was explored, revealing that the compounds could maintain the activity of SIRT-1 (Sirtuin 1), a critical enzyme for cell survival and stress resistance. In 6-OHDA-treated cells, SIRT-1 activity was reduced to 75%, but pretreatment with the selected sulfonamide derivatives maintained its activity at levels as high as 96% compared to the control group. nih.gov These findings suggest that sulfonamide derivatives may offer neuroprotection through mechanisms involving the modulation of key cellular survival pathways. nih.gov

The broad biological activity of aryl and heteroarylsulfonamides includes potential antihelmintic and radiosensitizing properties. mdpi.comresearchgate.net

Antihelmintic Properties: While a wide array of heteroarylsulfonamides are recognized for exhibiting antihelmintic properties, specific research detailing this activity for derivatives of this compound is not extensively covered in recent literature. mdpi.comresearchgate.net

Radiosensitizing Properties: The ability of certain compounds to enhance the effectiveness of radiation therapy is a valuable attribute in oncology. Research has been conducted on iodinated quinazolinones carrying a benzenesulfonamide moiety for their radiosensitizing activity. nih.gov One particular derivative, compound 9 , was evaluated and found to increase radiation-induced cell death in cancer cells. nih.gov When treated with this compound, cancer cells receiving a single 8 Gy dose of gamma radiation showed an enhanced antiproliferative effect, indicating that the compound could sensitize the cells to radiation. nih.gov This synergistic effect is also noted in other contexts, where benzenesulfonamide-based CA inhibitors can be combined with radiotherapy to significantly reduce tumor growth in vivo. nih.gov

Role As a Chemical Intermediate in the Synthesis of Complex Molecules

Precursor for Sulfonylurea Drugs (e.g., Glibenclamide, Glipizide, Glimepiride, Gliquidone)

The synthesis of second-generation sulfonylurea drugs, a major class of oral antidiabetic agents, relies on key benzenesulfonamide (B165840) intermediates. It is important to note a crucial distinction in the chemical structure of the intermediate commonly cited for the synthesis of drugs like Glipizide, Glimepiride, and Glibenclamide. The widely used precursor for these specific pharmaceuticals is 4-(2-aminoethyl)benzenesulfonamide (B156865) (CAS 35303-76-5). nih.govgoogle.com This compound features an ethylamine (B1201723) side chain, which is critical for the final drug structure, as opposed to the N-ethylsulfonamide group present in 4-Amino-N-ethylbenzenesulfonamide (CAS 1709-53-1).

In the synthesis of these drugs, 4-(2-aminoethyl)benzenesulfonamide serves as the core scaffold upon which the sulfonylurea bridge is constructed. google.com For example, in a common synthetic route for Glipizide, the primary sulfonamide group of 4-(2-aminoethyl)benzenesulfonamide reacts with an appropriate isocyanate to form the sulfonylurea moiety. google.com Similarly, its use is integral to the production of Glibenclamide, Glimepiride, and Gliquidone, highlighting the importance of this specific structural intermediate in the pharmaceutical industry. google.com

While this compound is not the direct precursor for these specific examples, its general structure as a sulfonamide makes it relevant to the broader class of molecules used in creating sulfonylurea-based drugs.

Intermediate in the Synthesis of Dyes and Pigments

Aromatic amines are foundational intermediates in the production of azo dyes, which constitute a large and commercially significant group of colorants. jbiochemtech.com The synthesis typically involves a diazotization reaction, where the primary aromatic amine group is converted into a diazonium salt using nitrous acid at low temperatures. unb.cacuhk.edu.hk This highly reactive diazonium salt is then coupled with another aromatic compound, such as a phenol (B47542) or another amine, to form the characteristic azo (-N=N-) linkage that defines the chromophore of the dye. cuhk.edu.hknih.gov

Benzenesulfonamide derivatives are often incorporated into dye structures. dyestuffintermediates.com For instance, the related compound 4-Amino-N-(4-aminophenyl)benzenesulfonamide is used as an intermediate in the synthesis of dyes such as C.I. Acid Black 210 and C.I. Acid Black 234. dyestuffintermediates.com In this process, the amino groups of the intermediate are diazotized and then coupled to form the final dye molecule. dyestuffintermediates.com

Given its structure, this compound possesses the necessary primary aromatic amine to undergo the same diazotization-coupling sequence. This makes it a potential intermediate for creating novel azo dyes. The presence of the sulfonamide group can enhance properties such as water solubility and the fastness (resistance to fading) of the dye on fabrics. nih.gov

Applications in Photochemicals and Disinfectants

The sulfonamide functional group is the basis for sulfa drugs, which were the first broadly effective antibacterial agents. smolecule.com This antibacterial activity stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase in bacteria. This enzyme is essential for the synthesis of folic acid, which bacteria must produce to survive. By blocking this pathway, sulfonamides inhibit bacterial growth and reproduction. smolecule.com Humans are not affected because they obtain folic acid from their diet.

This inherent antimicrobial property of the sulfonamide moiety suggests that compounds like this compound have potential applications in the formulation of disinfectants or antiseptic agents. Research on related structures, such as a complex derived from 4-amino-N-[2-(diethylamino)ethyl]benzamide, has shown antibacterial activity against various bacterial strains, including S. aureus and B. subtilis. mdpi.comresearchgate.net This supports the potential for developing sulfonamide-based compounds for disinfectant purposes. There is currently limited specific research available on the direct application of this compound in photochemicals.

Derivatization to Produce Advanced Pharmaceutical Intermediates

The chemical structure of this compound makes it an excellent scaffold for producing more advanced and complex pharmaceutical intermediates. Both the primary amine and the sulfonamide group offer sites for chemical modification, a common strategy in medicinal chemistry to develop new therapeutic agents. smolecule.com

The primary amino group can undergo a wide variety of reactions. For instance, it can be acylated, alkylated, or used in condensation reactions with aldehydes and ketones to form imines. smolecule.com It can also be converted into other functional groups, providing a versatile handle for building molecular complexity.

Furthermore, the sulfonamide group itself can be modified. The hydrogen on the sulfonamide nitrogen can be substituted, allowing for the attachment of various other molecular fragments. This process of derivatization is central to drug discovery. For example, using a starting material like 4-aminobenzenesulfonamide, a wide array of N-substituted derivatives can be created to explore structure-activity relationships. nih.gov Techniques such as pre-column derivatization, where an amino group is reacted with a reagent like dansyl chloride, are used to create derivatives with enhanced properties for analysis or biological activity. actascientific.com Through such derivatization strategies, an intermediate like this compound can be elaborated into novel compounds for screening against various biological targets. smolecule.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glibenclamide |

| Glipizide |

| Glimepiride |

| Gliquidone |

| 4-(2-aminoethyl)benzenesulfonamide |

| 4-Amino-N-(4-aminophenyl)benzenesulfonamide |

| C.I. Acid Black 210 |

| C.I. Acid Black 234 |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide |

Future Directions and Emerging Research Avenues

Development of Highly Selective Inhibitors for Specific Biological Targets

A primary challenge and a significant area of future research is the development of inhibitors with high selectivity for specific biological targets. While benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), the lack of isoform selectivity often leads to undesirable side effects, as many clinically used drugs inhibit most of the 12 active human CA isoforms indiscriminately. nih.gov The design of isoform-selective CA inhibitors is a critical goal to create safer and more effective drugs. nih.gov

Research is expanding beyond carbonic anhydrases to other targets where the benzenesulfonamide (B165840) moiety shows promise. These targets include:

Estrogen Receptor Alpha (ERα) : Derivatives are being investigated as inhibitors of ERα, a key target in breast cancer therapy. mdpi.com

Dickkopf-1 (Dkk1) Protein : This protein is highly expressed in several cancers, and benzenesulfonamide derivatives are being explored as potential inhibitors for anticancer drug development. nih.gov

Vibrio cholerae Carbonic Anhydrases : To combat bacterial pathogens, selective inhibitors targeting microbial CAs, such as those from Vibrio cholerae, are being developed, which could lead to novel antibacterial agents. tandfonline.com

The overarching strategy is to modify the benzenesulfonamide core to achieve specific interactions with the unique residues of a target enzyme or receptor, thereby minimizing off-target effects.

Exploration of Novel Derivatives with Enhanced Bioactivity and Reduced Side Effects

The synthesis and evaluation of novel derivatives of 4-Amino-N-ethylbenzenesulfonamide are central to advancing its therapeutic utility. The goal is to create new molecules with improved biological activity, better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and fewer side effects. nih.gov

One prominent strategy is the "tail approach," where the core sulfonamide structure (the "head" that binds to the target, often a zinc ion in metalloenzymes) is modified by adding a "tail." tandfonline.comnih.gov This tail can be varied to fine-tune the molecule's properties. For instance, researchers have designed derivatives by incorporating different elements to confer varying degrees of rigidity, such as amine, amide, and cyclic urea (B33335) functions, along with various aryl or alkyl substituents. tandfonline.comnih.gov This approach has been successfully used to develop potent and selective inhibitors of bacterial carbonic anhydrases. tandfonline.com

Other synthetic explorations include:

N-aryl-β-alanine derivatives : Created from sulfanilamide, these compounds have shown good affinity for the CA II isoform. nih.gov

Diazobenzenesulfonamides : These derivatives have demonstrated potent, nanomolar affinities for the CA I isozyme. nih.gov

Pyrazoline benzenesulfonamide derivatives : Modifications of chalcone (B49325) compounds into this class have shown activity as ERα inhibitors. mdpi.com

These studies highlight a dynamic process of chemical modification aimed at optimizing the therapeutic index of benzenesulfonamide-based compounds.

Integration of Advanced Computational Methods in Drug Discovery

The integration of advanced computational methods is revolutionizing the discovery and development of drugs based on the this compound scaffold. These in silico techniques significantly reduce the time and cost associated with drug development by allowing for the rational design and screening of new compounds before they are synthesized in the lab. mdpi.com

Key computational methods employed include: